molecular formula C20H29ClN2O2 B12709427 Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-7-chloro-1'-(3-(diethylamino)propyl)-, hydrochloride CAS No. 74246-93-8

Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-7-chloro-1'-(3-(diethylamino)propyl)-, hydrochloride

Cat. No.: B12709427
CAS No.: 74246-93-8
M. Wt: 364.9 g/mol
InChI Key: WQPHJWWAYRELRL-QNNMEKCMSA-N
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Description

Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride: is a complex organic compound that features a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride typically involves multi-step organic reactions. The key steps may include:

    Formation of the spiro structure: This can be achieved through cyclization reactions involving naphthalene and pyrrolidine derivatives.

    Introduction of the diethylamino propyl group: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups present.

    Reduction: Reduction reactions could be used to modify the compound’s structure, particularly the dihydro and chloro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.

Biology

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Used in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride would depend on its specific applications. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirooxindoles: Compounds with a similar spiro structure but different functional groups.

    Naphthalene Derivatives: Compounds that share the naphthalene core structure.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.

Uniqueness

The uniqueness of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride lies in its specific combination of functional groups and spiro structure, which may confer unique chemical and biological properties.

Properties

CAS No.

74246-93-8

Molecular Formula

C20H29ClN2O2

Molecular Weight

364.9 g/mol

IUPAC Name

(4S)-1'-[(2S)-2-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione;hydrochloride

InChI

InChI=1S/C20H28N2O2.ClH/c1-4-21(5-2)15(3)14-22-18(23)13-20(19(22)24)12-8-10-16-9-6-7-11-17(16)20;/h6-7,9,11,15H,4-5,8,10,12-14H2,1-3H3;1H/t15-,20-;/m0./s1

InChI Key

WQPHJWWAYRELRL-QNNMEKCMSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)CN1C(=O)C[C@@]2(C1=O)CCCC3=CC=CC=C23.Cl

Canonical SMILES

CCN(CC)C(C)CN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23.Cl

Origin of Product

United States

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